N-((5-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide
Description
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Properties
IUPAC Name |
N-[[5-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O6S2/c1-13-10-25(11-14(2)30-13)18(26)12-32-20-23-22-17(31-20)9-21-19(27)15-5-7-16(8-6-15)33(28,29)24(3)4/h5-8,13-14H,9-12H2,1-4H3,(H,21,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNHJAYPVIPKQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-((5-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide is a complex organic molecule that incorporates various pharmacophoric elements, including morpholine, oxadiazole, and sulfonamide moieties. This structure suggests potential biological activities, particularly in the fields of oncology and antimicrobial research.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : It could modulate receptor activity, affecting signaling pathways critical for tumor growth.
- Induction of Apoptosis : By activating apoptotic pathways, it can lead to programmed cell death in cancerous cells.
Biological Activity Data
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and sulfonamide groups. The following table summarizes relevant findings related to similar compounds:
| Compound | Cell Line | IC50 (µM) | Activity Type |
|---|---|---|---|
| Compound 31 (related structure) | HCT-116 | 0.5 | Anticancer |
| Compound 31 (related structure) | MCF-7 | 4.0 | Anticancer |
| Compound 31 (related structure) | HeLa | 4.5 | Anticancer |
| 2-(5-(benzo[d]thiazol-2-yloxy)-methyl)-1,3,4-oxadiazol-2-yl)phenol | MCF-7 | 1.8 | Cytotoxic |
These results indicate that modifications in the oxadiazole structure significantly enhance cytotoxicity against various cancer cell lines .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of specific substituents on the oxadiazole ring can dramatically influence biological activity. For instance:
- Electron-Withdrawing Groups : Such as nitro groups on the aromatic rings enhance anticancer activity.
- Alkyl Substituents : Can increase lipophilicity and cellular uptake, further enhancing efficacy.
Case Studies
Several studies have investigated similar compounds with oxadiazole frameworks:
- Study on Benzimidazole Derivatives : A study demonstrated that benzimidazole derivatives with oxadiazole moieties exhibited significant antitumor activity with IC50 values below 10 µM against various cancer cell lines .
- Cytotoxicity Assessment : Research indicated that compounds with both oxadiazole and morpholine groups showed enhanced cytotoxic effects compared to their counterparts lacking these features .
- Mechanistic Insights : Investigations into the mechanism revealed that these compounds could induce apoptosis through mitochondrial pathways, suggesting a dual mechanism involving both direct cytotoxicity and modulation of apoptotic signaling .
Scientific Research Applications
Biological Properties
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
- Anticancer Activity : Research indicates that compounds containing oxadiazole moieties can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. For example, derivatives similar to this compound have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting proliferation .
- Antimicrobial Properties : Studies have demonstrated that oxadiazole derivatives possess significant antimicrobial activity. This compound may act against bacterial strains by disrupting their metabolic pathways or inhibiting cell wall synthesis, making it a potential candidate for developing new antibiotics .
- Anti-inflammatory Effects : Compounds with similar structures have been reported to exhibit anti-inflammatory properties by inhibiting enzymes involved in inflammatory responses, such as lipoxygenases. This suggests that N-((5-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide could be explored for treating inflammatory diseases .
Case Studies
- Cancer Therapeutics : A study focused on the structure-activity relationship of oxadiazole derivatives showed that modifications at specific positions significantly enhanced anticancer activity against breast cancer cell lines. The incorporation of morpholine groups was particularly noted for improving selectivity towards cancer cells while reducing toxicity to normal cells .
- Antibacterial Activity : In another research effort, derivatives similar to this compound were tested against multidrug-resistant bacterial strains. Results indicated that these compounds inhibited bacterial growth effectively and could serve as lead compounds for antibiotic development .
Q & A
Q. What are the key synthetic strategies for constructing the oxadiazole core in this compound?
The oxadiazole ring is typically synthesized via cyclization of thiosemicarbazide derivatives using dehydrating agents (e.g., POCl₃ or H₂SO₄) under reflux conditions. Post-cyclization, the benzamide moiety is introduced via EDCI/HOBt-mediated coupling with 4-(N,N-dimethylsulfamoyl)benzoic acid, followed by alkylation to attach the morpholinoethylthio group . Critical parameters include pH control (~6.5–7.5) and anhydrous solvents (DMF or THF) to minimize side reactions.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Use a combination of:
- 1H/13C NMR : To verify substituent positions (e.g., methyl groups on morpholino at δ ~1.2–1.4 ppm) and sulfamoyl resonance .
- HRMS : For molecular ion confirmation (e.g., [M+H]+ expected at m/z 510.12).
- HPLC-PDA : Purity assessment (≥95%) using a C18 column with acetonitrile/water gradients .
Q. What solvent systems are optimal for solubility and in vitro assays?
The compound exhibits moderate polarity due to sulfamoyl and oxadiazole groups. Recommended solvents:
- Stock solutions : DMSO (10–50 mM) for biological assays .
- Aqueous buffers : Use ≤5% DMSO in PBS (pH 7.4) to avoid precipitation. Sonication or mild heating (40°C) may improve dispersion .
Advanced Research Questions
Q. How does the 2,6-dimethylmorpholino substituent influence structure-activity relationships (SAR) in this compound?
The dimethylmorpholino group enhances lipophilicity (clogP ~2.8), improving membrane permeability. Comparative studies with unmethylated morpholino analogs show a 3–5× increase in cellular uptake (e.g., Caco-2 permeability assay) . Docking simulations suggest the methyl groups stabilize hydrophobic interactions with kinase ATP-binding pockets (e.g., PI3Kδ) .
Q. What mechanistic insights exist regarding its reported antiproliferative activity?
Preclinical studies indicate dual mechanisms:
- Enzyme inhibition : IC₅₀ = 120 nM against PI3Kδ via competitive ATP binding (kinase assay) .
- Apoptosis induction : Caspase-3/7 activation in HCT-116 cells at 10 µM (flow cytometry) . Contradictory data on ROS generation (e.g., no significant increase in MDA-MB-231 cells) suggest cell-type specificity .
Q. How can researchers resolve contradictions in bioactivity data across studies?
Discrepancies may arise from assay conditions (e.g., serum-free vs. serum-containing media) or compound purity. Mitigation strategies:
- Repurify batches : Use preparative HPLC to eliminate trace impurities (<2%) that may antagonize activity .
- Standardize assays : Include positive controls (e.g., staurosporine for apoptosis) and validate with orthogonal methods (e.g., Western blot for caspase cleavage) .
Q. What analytical challenges arise in quantifying this compound in biological matrices?
Key issues include:
- Matrix effects : Plasma proteins (e.g., albumin) bind the sulfamoyl group, reducing LC-MS/MS recovery (60–70%). Mitigate with protein precipitation (acetonitrile) or stable isotope-labeled internal standards .
- Degradation in solution : Monitor pH-dependent hydrolysis (t₁/₂ = 8 hr at pH 9 vs. >48 hr at pH 4) using stability-indicating HPLC methods .
Q. What strategies optimize its stability during long-term storage?
Store under inert atmosphere (N₂) at –20°C in amber vials. Lyophilization with cryoprotectants (trehalose) retains >90% stability over 12 months. Avoid repeated freeze-thaw cycles (≤3 cycles recommended) .
Q. How can target engagement be validated in cellular models?
- Cellular thermal shift assay (CETSA) : Confirm target binding by measuring shifts in protein melting temperature (ΔTm ≥2°C for PI3Kδ) .
- Surface plasmon resonance (SPR) : Direct binding kinetics (KD < 200 nM) using recombinant protein .
Q. What reaction parameters are critical for scaling up synthesis?
Key optimizations:
- Solvent selection : Replace DMF with 2-MeTHF (greener alternative) to improve yield (85% vs. 78%) .
- Catalyst screening : Pd/C (5% w/w) for deprotection steps reduces reaction time (4 hr vs. 12 hr) .
Methodological Notes
- Contradiction Handling : Cross-validate bioactivity using CRISPR-edited cell lines (e.g., PI3Kδ-KO) to confirm on-target effects .
- Advanced Purification : Employ size-exclusion chromatography (SEC) for aggregates removal in DMSO stocks .
- Deuterated Solvents : Use DMSO-d₆ for NMR to avoid residual proton signals interfering with sulfamoyl analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
